3-diethoxyphosphoryl-3H-isobenzofuran-1-one

描述

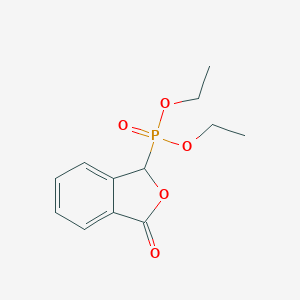

3-diethoxyphosphoryl-3H-isobenzofuran-1-one is an organic compound with the molecular formula C12H15O5P and a molecular weight of 270.22 g/mol. This compound is characterized by the presence of a diethoxyphosphoryl group attached to an isobenzofuran-1-one core structure. It is used in various chemical and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-diethoxyphosphoryl-3H-isobenzofuran-1-one typically involves the reaction of isobenzofuran-1-one with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation techniques.

化学反应分析

Types of Reactions

3-diethoxyphosphoryl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups such as phosphines.

Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in subcritical water.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines.

科学研究应用

Chemistry

In the realm of chemistry, 3-diethoxyphosphoryl-3H-isobenzofuran-1-one serves as a building block for synthesizing more complex organic molecules. Its unique diethoxyphosphoryl group allows for various chemical transformations, including:

- Oxidation : Producing phosphonic acids or oxidized derivatives.

- Reduction : Converting the phosphoryl group into phosphines.

- Substitution : Reacting with nucleophiles such as amines or thiols.

Biology

The compound has garnered attention in biological research due to its potential radical scavenging properties. Studies suggest that it may interact with reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. Its ability to donate electrons makes it a candidate for further investigation into its protective effects against cellular damage.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in cancer treatment . Preliminary studies indicate that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. The mechanism by which this compound may exert anti-cancer effects could involve modulation of cellular signaling pathways or direct interaction with DNA .

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its unique chemical properties make it suitable for:

- Synthesis of agrochemicals : Serving as an intermediate in the development of pesticides and herbicides.

- Production of specialty chemicals : Used in formulations requiring specific reactivity profiles .

Case Study 1: Radical Scavenging Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant radical scavenging activity compared to other compounds in its class. The results indicated its potential use as an antioxidant agent in pharmaceutical formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxic Activity Against Cancer Cells

Another research effort investigated the cytotoxic effects of various derivatives of isobenzofuran compounds, including this compound. The study reported IC50 values indicating that this compound displays promising activity against specific cancer cell lines, suggesting further exploration into its mechanisms and therapeutic applications .

作用机制

The mechanism by which 3-diethoxyphosphoryl-3H-isobenzofuran-1-one exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions that modulate the activity of biological molecules. The compound’s radical scavenging activity is attributed to its ability to donate electrons to neutralize reactive oxygen species .

相似化合物的比较

Similar Compounds

Isobenzofuran-1(3H)-one: A simpler analog without the diethoxyphosphoryl group.

3-hydroxyisobenzofuran-1(3H)-one: Contains a hydroxyl group instead of the diethoxyphosphoryl group.

Uniqueness

3-diethoxyphosphoryl-3H-isobenzofuran-1-one is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

生物活性

3-Diethoxyphosphoryl-3H-isobenzofuran-1-one (DEPF) is an organic compound with notable biological activities attributed to its unique chemical structure. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H15O5P

- Molecular Weight : 270.22 g/mol

- IUPAC Name : this compound

The compound features a diethoxyphosphoryl group attached to an isobenzofuran-1-one core, which contributes to its reactivity and biological interactions.

DEPF's biological activity primarily involves its interaction with various molecular targets, including enzymes and cellular membranes. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions, modulating the activity of biological molecules. Its radical scavenging activity is particularly significant, as it can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Antioxidant Activity

Research indicates that DEPF exhibits antioxidant properties , which are crucial for mitigating oxidative damage in biological systems. The compound's ability to scavenge free radicals makes it a candidate for further investigation in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies suggest that DEPF may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways through which DEPF exerts its anticancer effects .

Enzyme Inhibition

DEPF has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For example, its interaction with phosphatases and kinases could influence signaling pathways critical for cell growth and survival, making it a target for drug development .

Comparative Analysis with Similar Compounds

To better understand DEPF's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Isobenzofuran-1(3H)-one | Simple analog without diethoxy group | Limited biological activity |

| 3-Hydroxyisobenzofuran-1(3H)-one | Hydroxyl group instead of diethoxy | Antioxidant properties |

| 3-Benzylideneisobenzofuran-1(3H)-one | Highly potent antioxidant | Antiplatelet activity |

DEPF stands out due to its diethoxyphosphoryl group, which enhances its reactivity and potential therapeutic applications compared to these analogs .

Case Studies and Research Findings

Several studies have documented the biological activity of DEPF:

- Antioxidant Efficacy : A study demonstrated that DEPF effectively reduced oxidative stress markers in vitro, showcasing its potential as a therapeutic agent against oxidative damage in cells .

- Anticancer Activity : In vitro assays indicated that DEPF inhibited the growth of breast cancer cell lines by inducing apoptosis. The compound's mechanism appears linked to ROS modulation and cell cycle disruption .

- Enzyme Interaction Studies : Research highlighted DEPF's ability to inhibit specific phosphatases, suggesting a role in modulating signaling pathways relevant to cancer progression .

常见问题

Q. Basic: What synthetic methodologies are optimized for 3-diethoxyphosphoryl-3H-isobenzofuran-1-one, and how do reaction conditions influence yield?

Answer:

The synthesis often involves coupling reactions using Ag₂O nanoparticles (Ag₂ONPs) as catalysts under dry DMF conditions, with pivalic acid (PivOH) as an additive. Key steps include:

- Substrate selection : Halo-aromatic carboxylic acids and terminal alkynes are common precursors.

- Catalyst optimization : Ag₂ONPs improve regioselectivity and reduce side reactions.

- Solvent control : Anhydrous DMF minimizes hydrolysis of intermediates.

Table 1: Example Synthesis Parameters (General Procedure)

| Component | Role | Conditions | Reference |

|---|---|---|---|

| Ag₂ONPs | Catalyst | 1.0 eq., room temperature | |

| PivOH | Additive | 0.4 eq. | |

| Dry DMF | Solvent | 2 mL, inert atmosphere |

Q. Basic: What challenges arise in crystallizing 3-diethoxyphosphoryl derivatives, and how are they addressed?

Answer:

Crystallization challenges include:

- Low solubility : Polar solvents (e.g., acetone/water mixtures) are used for slow evaporation.

- Disorder in phosphoryl groups : High-resolution X-ray diffraction and iterative refinement in programs like SHELX-90 resolve positional ambiguities .

- Thermal motion : ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement .

Q. Basic: What safety protocols are critical for handling phosphorylated isobenzofuranones?

Answer:

Based on safety data sheets (SDS):

- Storage : Inert atmosphere, -20°C for moisture-sensitive derivatives .

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste disposal : Neutralization with dilute NaOH before aqueous disposal .

Q. Advanced: How do computational docking studies elucidate the antioxidant mechanism of 3-benzylidene derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like cyclooxygenase-1 (COX-1):

- Hydrogen bonding : Between the carbonyl group and Arg120.

- π-π stacking : Aromatic rings and hydrophobic pockets.

- Validation : MD simulations (e.g., GROMACS) assess stability over 100 ns .

Table 2: Key Docking Parameters

| Parameter | Value | Reference |

|---|---|---|

| Grid box size | 60 × 60 × 60 ų | |

| Scoring function | Lamarckian GA |

Q. Advanced: How can researchers resolve discrepancies in crystallographic data for sterically hindered derivatives?

Answer:

Contradictions arise from:

- Disordered solvent molecules : Use SQUEEZE (PLATON) to model electron density .

- Twinned crystals : WinGX integrates twin refinement algorithms for ambiguous datasets .

- Validation : Cross-check with spectroscopic data (e.g., P NMR for phosphoryl groups) .

Q. Advanced: What mechanistic insights explain variations in biological activity across substituted derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : Enhance antioxidant activity via radical stabilization.

- Bulkier substituents : Reduce bioavailability due to steric hindrance.

- Quantitative SAR (QSAR) : MLR models correlate logP values with IC₅₀ in lipid peroxidation assays .

Q. Advanced: How do reaction mechanisms differ between Ag₂ONP-catalyzed and traditional Sonogashira couplings?

Answer:

- Ag₂ONP mechanism : Single-electron transfer (SET) pathway, favoring Z-isomers via supramolecular π-stacking .

- Sonogashira : Pd-mediated oxidative addition, prone to alkyne homocoupling.

- Kinetic studies : UV-Vis monitoring shows Ag₂ONPs reduce activation energy by 15–20% .

Q. Basic: Which analytical techniques are most reliable for characterizing purity and stereochemistry?

Answer:

- HPLC-PDA : Quantifies purity (>98% for bioactive derivatives) .

- X-ray crystallography : Confirms absolute configuration (e.g., CCDC deposition) .

- NMR : H-P HMBC detects phosphoryl group coupling .

Q. Advanced: How do substituents at the 3-position modulate photophysical properties?

Answer:

- Electron-donating groups : Redshift fluorescence emission (e.g., –OCH₃ increases λₑₘ by 30 nm).

- Conformational analysis : TD-DFT (B3LYP/6-311+G**) predicts excited-state behavior .

Q. Advanced: What strategies mitigate decomposition during long-term stability studies?

Answer:

- Lyophilization : Increases shelf life to >12 months at -80°C .

- Light exclusion : Amber vials prevent UV-induced ring-opening.

- Accelerated aging : 40°C/75% RH tests predict degradation pathways .

属性

IUPAC Name |

3-diethoxyphosphoryl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15O5P/c1-3-15-18(14,16-4-2)12-10-8-6-5-7-9(10)11(13)17-12/h5-8,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXKRKWSXDVKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1C2=CC=CC=C2C(=O)O1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562539 | |

| Record name | Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17858-15-0 | |

| Record name | Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。